molecular formula C10H11NO4 B067591 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone CAS No. 161236-57-3

2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone

Cat. No. B067591
M. Wt: 209.2 g/mol
InChI Key: GTKQGKVXDULSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone (HAE-Q) is a synthetic compound that has been widely used in scientific research for its unique chemical and biological properties. This molecule is a derivative of vitamin K, which is an essential nutrient for blood clotting and bone health. HAE-Q has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone is not fully understood. However, it is believed that 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone exerts its biological effects by modulating the redox state of cells. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can act as an electron acceptor or donor, depending on the cellular environment. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can also activate or inhibit various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway.

Biochemical And Physiological Effects

2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can induce apoptosis, inhibit angiogenesis, and reduce oxidative stress and inflammation. In vivo studies have shown that 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can reduce tumor growth, protect against cardiovascular diseases, and improve cognitive function.

Advantages And Limitations For Lab Experiments

2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone is also relatively inexpensive compared to other synthetic compounds. However, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone also has a short half-life in vivo, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone research. One direction is to develop more efficient synthesis methods to improve the yield and purity of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone in vivo to optimize its therapeutic efficacy. Additionally, more studies are needed to elucidate the molecular mechanisms of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone action and to identify its potential targets for therapeutic intervention. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone in humans.

Synthesis Methods

2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone is synthesized by the condensation of 2-acetamidoethyl-1,4-benzoquinone with hydroquinone in the presence of a catalyst. The reaction yields 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone as a yellowish powder with a melting point of 180-182°C. The purity of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.

Scientific Research Applications

2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to reduce oxidative stress and inflammation, which are major risk factors for cardiovascular diseases. In neurological research, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to improve cognitive function and protect against neurodegeneration.

properties

CAS RN

161236-57-3

Product Name

2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

N-[2-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)ethyl]acetamide

InChI

InChI=1S/C10H11NO4/c1-6(12)11-3-2-7-4-9(14)10(15)5-8(7)13/h4-5,13H,2-3H2,1H3,(H,11,12)

InChI Key

GTKQGKVXDULSGB-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC(=O)C(=O)C=C1O

Canonical SMILES

CC(=O)NCCC1=CC(=O)C(=O)C=C1O

synonyms

Acetamide, N-[2-(4-hydroxy-3,6-dioxo-1,4-cyclohexadien-1-yl)ethyl]- (9CI)

Origin of Product

United States

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